

# In Vivo Analysis of Aip1 Function in Yeast Models: Application Notes and Protocols

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## Compound of Interest

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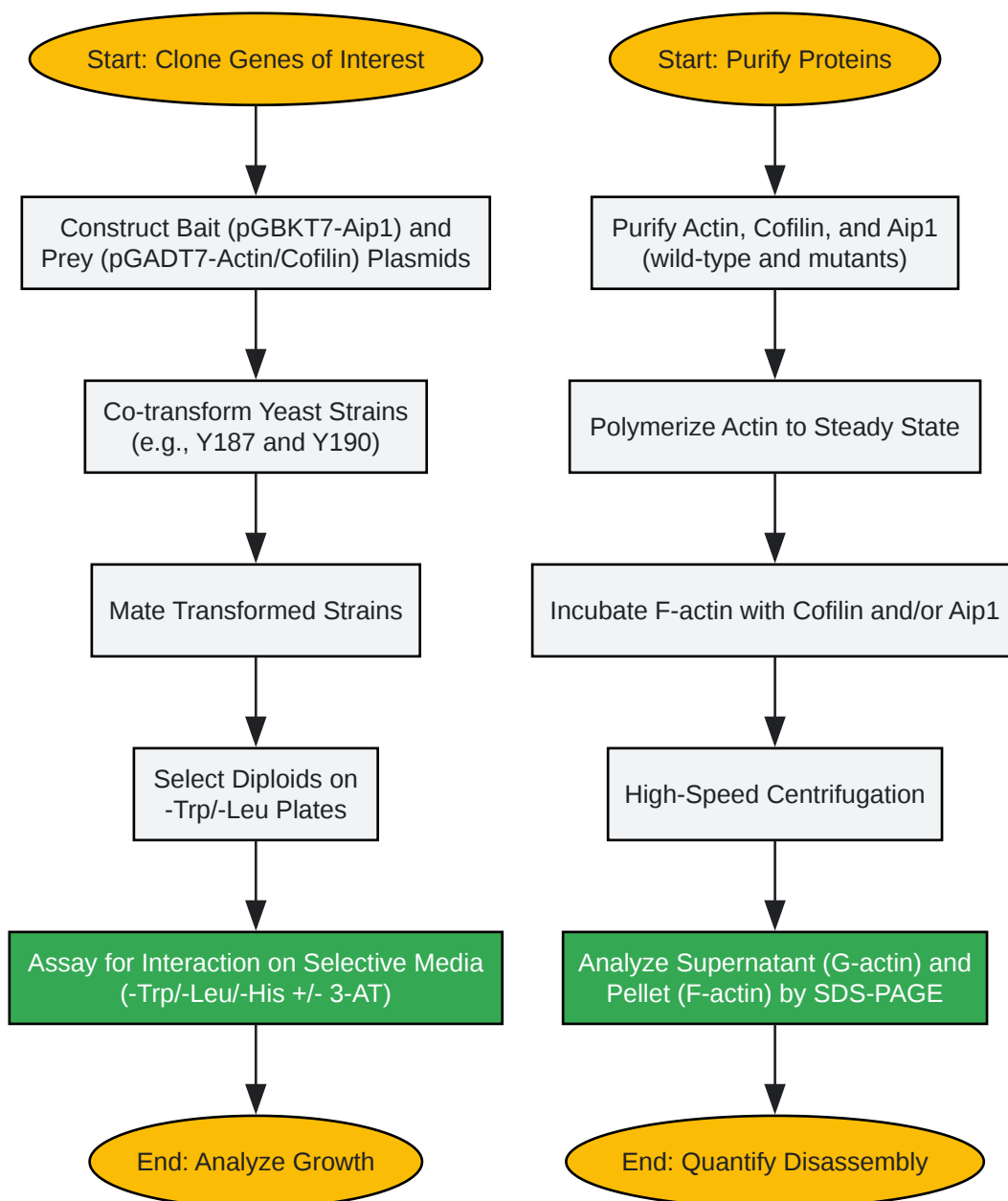
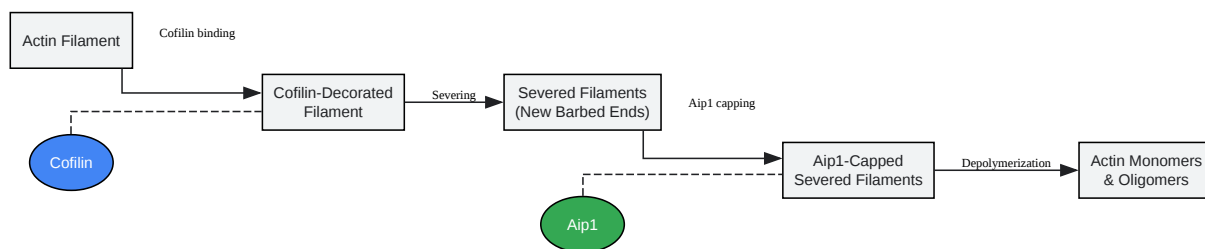
## Introduction

Actin-interacting protein 1 (Aip1) is a highly conserved WD-repeat protein that plays a crucial role in the dynamic regulation of the actin cytoskeleton. In the budding yeast *Saccharomyces cerevisiae*, Aip1 functions in concert with cofilin to promote the rapid disassembly of actin filaments.[1][2] This activity is essential for various cellular processes, including endocytosis, cell polarity, and cytokinesis.[3][4] Yeast models provide a powerful system to dissect the molecular mechanisms of Aip1 function due to their genetic tractability and the high degree of conservation of the actin cytoskeleton. This document provides detailed application notes and protocols for the in vivo analysis of Aip1 function in yeast.

## Aip1 Function and Signaling Pathway

Aip1 is not an autonomous actin-binding protein; its function is tightly linked to cofilin.[5] Cofilin binds to and severs actin filaments, creating new barbed ends.[6] Aip1 is thought to enhance this process and cap the newly generated barbed ends, thereby preventing filament re-annealing and promoting net depolymerization.[2][7] The synergistic action of Aip1 and cofilin is critical for the rapid turnover of actin structures like cortical patches and actin cables.[6][7] Deletion of the AIP1 gene in yeast leads to subtle defects in actin organization, but it results in synthetic lethality when combined with certain cofilin alleles, highlighting their functional interdependence.[1][8]

Below is a diagram illustrating the key interactions in the Aip1-mediated actin filament disassembly pathway.



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